molecular formula C36H37FN6O6 B12296924 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide

4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide

Cat. No.: B12296924
M. Wt: 668.7 g/mol
InChI Key: ZIJGVXBDFVHKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperazine ring, a pyrrolidine moiety, and a benzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the piperazine and pyrrolidine intermediates, followed by their coupling with the benzamide group under controlled conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), acids and bases (e.g., hydrochloric acid, sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and reaction time are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.

Scientific Research Applications

4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological processes and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical products with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide include other benzamide derivatives and compounds with piperazine or pyrrolidine moieties. Examples include:

  • N-(2-fluorophenyl)-4-(4-piperazinyl)benzamide
  • 4-(2-pyridin-3-ylcyclopropanecarbonyl)piperazine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows it to interact with a unique set of molecular targets and exhibit distinct biological activities compared to other similar compounds.

Properties

Molecular Formula

C36H37FN6O6

Molecular Weight

668.7 g/mol

IUPAC Name

4-[4-[3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoyl]piperazin-1-yl]-N-[[2-fluoro-4-[(2-pyridin-3-ylcyclopropanecarbonyl)amino]phenyl]methyl]benzamide

InChI

InChI=1S/C36H37FN6O6/c37-31-20-27(40-36(48)30-21-29(30)25-2-1-12-38-22-25)6-3-26(31)23-39-35(47)24-4-7-28(8-5-24)41-13-15-42(16-14-41)32(44)11-18-49-19-17-43-33(45)9-10-34(43)46/h1-10,12,20,22,29-30H,11,13-19,21,23H2,(H,39,47)(H,40,48)

InChI Key

ZIJGVXBDFVHKQP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C(=O)NCC3=C(C=C(C=C3)NC(=O)C4CC4C5=CN=CC=C5)F)C(=O)CCOCCN6C(=O)C=CC6=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.